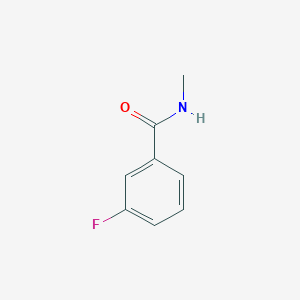
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide, commonly known as DDAB, is a cationic surfactant that has been extensively studied for its various scientific research applications. DDAB is widely used in the synthesis of nanoparticles, drug delivery systems, and gene transfection.
科学的研究の応用
DDAB has been widely used in scientific research for its various applications. One of the most significant applications of DDAB is in the synthesis of nanoparticles. DDAB is commonly used as a surfactant in the synthesis of gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DDAB-coated nanoparticles have been shown to have improved stability, biocompatibility, and cellular uptake compared to uncoated nanoparticles.
DDAB is also commonly used in drug delivery systems. DDAB can form liposomes, which are spherical vesicles composed of a lipid bilayer. Liposomes can encapsulate hydrophobic and hydrophilic drugs and deliver them to specific cells or tissues. DDAB-coated liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated liposomes.
DDAB is also used in gene transfection, which is the process of introducing foreign DNA into cells. DDAB can form cationic liposomes, which can bind to negatively charged DNA and deliver it to cells. DDAB-coated cationic liposomes have been shown to have improved transfection efficiency compared to uncoated liposomes.
作用機序
DDAB is a cationic surfactant that interacts with negatively charged surfaces, such as cell membranes, DNA, and nanoparticles. DDAB can form micelles, which are spherical structures composed of surfactant molecules. In the presence of hydrophobic substances, such as lipids or drugs, DDAB molecules can form bilayers, which can encapsulate hydrophobic substances. DDAB can also form vesicles, which are larger structures composed of multiple bilayers.
Biochemical and Physiological Effects
DDAB has been shown to have various biochemical and physiological effects. DDAB can disrupt cell membranes, leading to cell death. DDAB-coated nanoparticles can induce oxidative stress and inflammation in cells. DDAB-coated liposomes can cause hemolysis, which is the breakdown of red blood cells. DDAB-coated cationic liposomes can cause cytotoxicity, which is the toxic effect on cells.
実験室実験の利点と制限
DDAB has several advantages and limitations for lab experiments. DDAB is a widely available and inexpensive surfactant that can be used in various scientific research applications. DDAB-coated nanoparticles, liposomes, and cationic liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated particles. However, DDAB can also have cytotoxic effects on cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of DDAB in scientific research. One area of focus is the development of DDAB-based drug delivery systems for cancer therapy. DDAB-coated liposomes and cationic liposomes have shown promise in delivering anticancer drugs to cancer cells. Another area of focus is the development of DDAB-based gene delivery systems for gene therapy. DDAB-coated cationic liposomes have shown promise in delivering therapeutic genes to cells. Additionally, there is a need for further research on the cytotoxic effects of DDAB and the development of safer alternatives.
合成法
DDAB can be synthesized using a variety of methods, including the quaternization of dodecylamine with alpha-methylbenzyl chloride and bromination of the resulting product. The synthesis of DDAB can also be achieved through a two-step process, starting with the synthesis of dodecyltrimethylammonium bromide, which is then converted to DDAB through the reaction with alpha-methylbenzyl chloride.
特性
CAS番号 |
57155-63-2 |
|---|---|
製品名 |
(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |
分子式 |
C23H40BrNO |
分子量 |
426.5 g/mol |
IUPAC名 |
dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |
InChI |
InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |
InChIキー |
BWLHHTQHGKWCGX-ZMBIFBSDSA-M |
異性体SMILES |
CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



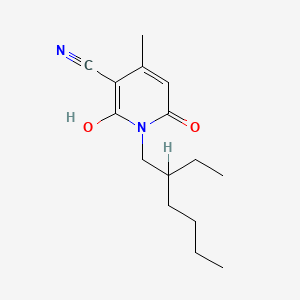
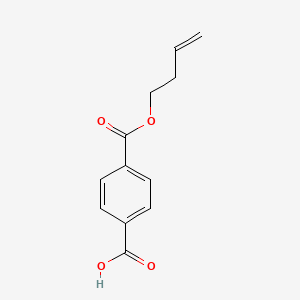
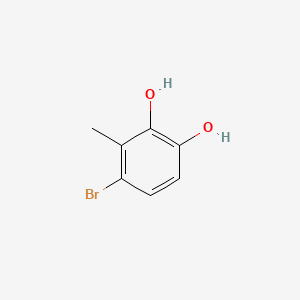
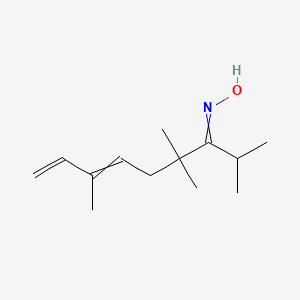
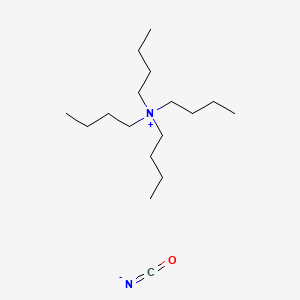
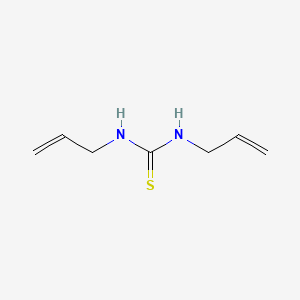
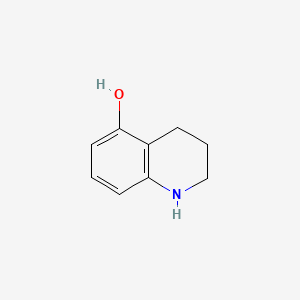

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)




